1-(3,4-Dichlorophenyl)butan-1-one - 6582-45-2

1-(3,4-Dichlorophenyl)butan-1-one

Catalog Number: EVT-1639649
CAS Number: 6582-45-2
Molecular Formula: C10H10Cl2O
Molecular Weight: 217.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While a direct synthesis route for 1-(3,4-Dichlorophenyl)butan-1-one was not explicitly described in the provided papers, several reactions utilize this compound as a starting material or produce it as an intermediate. One example involves the microbial reduction of 1‐(4‐fluorophenyl)‐4‐[4‐(5‐fluoro‐2‐pyrimidinyl)‐1‐ piperazinyl]butan‐1‐one using Mortierella ramanniana (A.T.C.C. 38191), where 1-(3,4-Dichlorophenyl)butan-1-one could be a potential intermediate or byproduct []. Another study describes the synthesis of aspartic acid conjugates of 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide, which might involve 1-(3,4-Dichlorophenyl)butan-1-one as a precursor [].

Chemical Reactions Analysis
  • Microbial Reduction: 1-(3,4-Dichlorophenyl)butan-1-one could be a potential intermediate or byproduct in the microbial reduction of structurally similar ketones using various microorganisms like Mortierella ramanniana [].
  • Mannich Reaction: Derivatives of 1-(3,4-Dichlorophenyl)butan-1-one containing a thiourea group can undergo Mannich reactions to introduce substituted piperazine moieties, leading to compounds with anti-inflammatory activity [].
  • Condensation Reactions: Compounds containing the 1-(3,4-Dichlorophenyl)butan-1-one moiety can undergo condensation reactions with aldehydes and ketones to form various heterocyclic compounds like pyrazoles, thiazoles, and oxadiazoles [, ].
Mechanism of Action
  • Aryl Hydrocarbon Receptor (AhR) Activation: (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile, a derivative, exhibits selective antitumor activity in breast cancer cell lines by activating the AhR pathway and inducing CYP1-metabolizing mono-oxygenases [].
  • Opioid Receptor Activity: Studies on aspartic acid conjugates of 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide, potential derivatives, demonstrate their ability to produce antinociception, suggesting interactions with opioid receptors [].
Applications
  • Pharmaceutical Research: Derivatives have been investigated for their potential as antitumor agents [], antipsychotics [], and analgesics [, ].
  • Medicinal Chemistry: Compounds containing the 1-(3,4-Dichlorophenyl)butan-1-one scaffold have been explored for their anti-inflammatory activity [].

(E)-1-(3,4-Dichlorophenyl)-4-dimethylaminomethyl-1-nonen-3-one hydrochloride

Compound Description: This compound is a Mannich base derived from conjugated styryl ketones, demonstrating potent cytotoxicity against murine leukemia L-1210 cells and Walker 256 carcinosarcoma cells in culture. Notably, it significantly inhibits the incorporation of tritiated leucine into proteins and tritiated deoxythymidine into DNA at concentrations of 0.79–1.32 μM in L-1210 cells. []

1-(3,4-Dichlorophenyl)-3-(methylamino)propanol hydrochloride

Compound Description: Identified as a potential antidepressant, this compound has been synthesized in a tritium-labeled form with a specific activity of 12.5 mCi/mmol, suitable for drug metabolism and disposition studies. []

2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide (ICI 199,441)

Compound Description: This compound serves as a parent ligand in the study of aspartic acid conjugates for antinociceptive activity. Its aspartic acid conjugates, designed for potential peripheral selectivity, exhibited reduced effectiveness in producing central nervous system-mediated antinociception in mice. []

2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide (DIPPA)

Compound Description: Characterized as a long-lasting κ-opioid, DIPPA demonstrates a complex pharmacological profile with potential species-dependent effects. While exhibiting transient κ-opioid-mediated agonist effects, it also displays long-lasting κ-antagonist effects. []

(-)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane

Compound Description: This compound acts as a dopamine reuptake inhibitor, offering potential therapeutic benefits for disorders influenced by dopamine levels, such as attention-deficit disorder, depression, obesity, Parkinson's disease, tic disorders, and dependence disorders. [, , ]

4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one

Compound Description: This compound is synthesized using 5-(3,4-dichlorophenyl)-dihydro-furan-2-one as an acyl reagent with benzene through acylation and dehydration. The study investigates reaction conditions, such as benzene dosage, reaction temperature, and purification methods, to optimize yield. []

5-(3,4-dichlorophenyl)-dihydro-furan-2-one

Compound Description: This compound acts as an acyl reagent in the synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one. Its reaction with benzene under specific conditions leads to the formation of the target compound. []

6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane

Compound Description: This compound represents a potent and selective triple reuptake inhibitor, targeting serotonin, norepinephrine, and dopamine transporters. It demonstrates good bioavailability, brain penetration, and a favorable pharmacological profile, making it a promising candidate for further development. []

Properties

CAS Number

6582-45-2

Product Name

1-(3,4-Dichlorophenyl)butan-1-one

IUPAC Name

1-(3,4-dichlorophenyl)butan-1-one

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

InChI

InChI=1S/C10H10Cl2O/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h4-6H,2-3H2,1H3

InChI Key

GLWFMNWVTNHDEO-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.